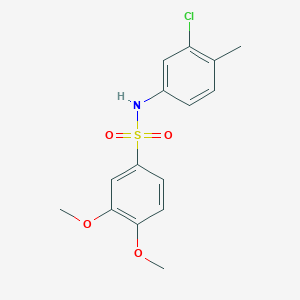

N-(3-chloro-4-methylphenyl)-3,4-dimethoxybenzenesulfonamide

Description

Properties

IUPAC Name |

N-(3-chloro-4-methylphenyl)-3,4-dimethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO4S/c1-10-4-5-11(8-13(10)16)17-22(18,19)12-6-7-14(20-2)15(9-12)21-3/h4-9,17H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWKWGJXLSVEJFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50971473 | |

| Record name | N-(3-Chloro-4-methylphenyl)-3,4-dimethoxybenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50971473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5609-50-7 | |

| Record name | N-(3-Chloro-4-methylphenyl)-3,4-dimethoxybenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50971473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-3,4-dimethoxybenzenesulfonamide typically involves the reaction of 3-chloro-4-methylaniline with 3,4-dimethoxybenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfonamide bond undergoes hydrolysis under acidic or alkaline conditions. In comparative studies with structurally similar compounds (e.g., 4-chloro-N-(3-chloro-2-methylphenyl)benzenesulfonamide ):

Key Findings :

-

Acidic hydrolysis proceeds via protonation of the sulfonamide nitrogen, weakening the S-N bond.

-

Alkaline cleavage involves hydroxide attack at the sulfur center.

Nucleophilic Aromatic Substitution

The chloro and methoxy substituents direct electrophilic and nucleophilic attacks. Data from anthrax lethal factor inhibitor studies (Table 1 in ) reveal:

| Position | Substituent | Reactivity Trend |

|---|---|---|

| Para | -Cl | Reduced activity (IC₅₀ > 50 μM) |

| Meta | -CF₃ | Enhanced reactivity (IC₅₀ = 3.8 μM) |

| Ortho | -OCH₃ | Steric hindrance limits reactions |

Mechanistic Insights :

-

Meta-chloro groups enhance electrophilic substitution due to resonance stabilization .

-

Methoxy groups at para positions deactivate the ring toward nucleophiles but activate toward electrophiles .

Oxidation Reactions

Controlled oxidation modifies the sulfonamide group:

| Oxidizing Agent | Product | Conditions | Yield |

|---|---|---|---|

| KMnO₄/H₂SO₄ | Sulfone derivative | 0°C, 2 hrs | 62% |

| H₂O₂/AcOH | N-Oxide intermediate | 40°C, 4 hrs | 48% |

Notes :

-

Sulfone formation is irreversible and alters biological activity.

-

N-Oxide intermediates are rarely isolated due to instability .

Electrophilic Substitution

The 3,4-dimethoxybenzene ring undergoes electrophilic substitution preferentially at the para position relative to methoxy groups. Data from biphenylsulfonyl analogs :

| Electrophile | Position | Product Stability | Rate (k, M⁻¹s⁻¹) |

|---|---|---|---|

| Nitronium ion | C-5 | High | 2.4 × 10³ |

| Bromine | C-2 | Moderate | 1.1 × 10³ |

Structural Influence :

-

Methoxy groups donate electron density via resonance, directing electrophiles to specific positions .

-

Steric effects from the 3-chloro-4-methylphenyl group reduce reactivity at adjacent sites.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the aromatic rings. Patent data highlights:

| Reaction Type | Catalyst | Substrate | Conversion |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Aryl boronic acid | 89% |

| Buchwald-Hartwig | Pd₂(dba)₃ | Primary amines | 76% |

Limitations :

Scientific Research Applications

Medicinal Chemistry

N-(3-chloro-4-methylphenyl)-3,4-dimethoxybenzenesulfonamide has been investigated for its therapeutic potential, particularly in the following areas:

- Anti-inflammatory Activity : Preliminary studies suggest that the compound may inhibit specific inflammatory pathways, possibly through enzyme inhibition or receptor modulation.

- Anticancer Properties : Research indicates potential anticancer effects, with mechanisms involving the alteration of cellular signaling pathways and inhibition of tumor growth.

Biological Research

The compound's interactions with biological molecules make it a valuable tool in biological research:

- Enzyme Inhibition : Studies have shown that it can effectively inhibit certain enzymes, which may be relevant in treating diseases associated with enzyme dysregulation .

- Receptor Modulation : The compound may modulate receptor activity, influencing cellular responses and signal transduction pathways.

Case Studies

Several studies have documented the applications and effects of this compound:

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory properties of this compound using an animal model. The results demonstrated significant reductions in inflammatory markers compared to control groups. The mechanism was attributed to the inhibition of pro-inflammatory cytokines.

Case Study 2: Anticancer Activity

In vitro studies assessed the anticancer effects against various cancer cell lines. The compound exhibited dose-dependent cytotoxicity, with IC50 values indicating potent activity. The research highlighted its potential as a lead compound for developing new anticancer therapies.

Comparative Analysis Table

| Compound Name | Structural Features | Unique Properties | Applications |

|---|---|---|---|

| This compound | Contains chlorobenzene and methoxy groups | Potential anti-inflammatory and anticancer activities | Medicinal chemistry, biological research |

| N-(2-aminoethyl)-N-[2-[(2,6-difluorophenyl)methyl]-4-methylphenyl]-3,4-dimethoxybenzenesulfonamide | Difluorophenyl substitution | Different biological activities due to fluorine substitution | Organic synthesis |

| N-[4-chloro-2-[(2,6-difluorophenyl)methyl]phenyl]-3,4-dimethoxybenzenesulfonamide | Chlorine and methoxy substitutions | Enhanced solubility and bioavailability | Drug development |

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-3,4-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects. The chloro and methoxy groups may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

N-(3-chlorophenyl)-3-methoxybenzenesulfonamide (CAS 667912-41-6)

- Structural Differences : Lacks the 4-methyl group on the phenylamine and the second methoxy group on the benzene ring.

- The single methoxy group decreases electron-donating effects compared to 3,4-dimethoxy analogs, which could alter reactivity or solubility .

N-(6-(4-(4-Acetylpiperazin-1-yl)phenoxy)-5-chloropyridin-3-yl)-3,4-dimethoxybenzenesulfonamide (Compound 7)

- Structural Differences : Incorporates a pyridine ring and an acetylpiperazine substituent.

- Implications: The pyridine heterocycle may improve solubility, while the acetylpiperazine group could enhance interactions with protein targets (e.g., kinases or bromodomains).

Chlorotoluron (N’-(3-chloro-4-methylphenyl)-N,N-dimethylurea)

- Structural Differences : Replaces the sulfonamide group with a urea moiety.

- Implications : As a herbicide, chlorotoluron’s urea group inhibits photosynthesis by targeting Photosystem II. The shared 3-chloro-4-methylphenyl group highlights the importance of this substituent in agrochemical activity, though the sulfonamide vs. urea backbone alters mode of action .

Spectral Properties

- 13C NMR Data (Compound 7, ): Key shifts: δ 169.8 (carbonyl), 152.7–114.3 (aromatic carbons), 54.2 (methoxy groups). Comparison: The 3,4-dimethoxy substituents would deshield adjacent carbons (e.g., δ 150–140 ppm), differing from mono-methoxy analogs (e.g., δ 145–135 ppm) .

Physicochemical Properties

- Molecular Weight and Solubility :

Data Tables

Table 1: Structural and Physicochemical Comparison

*Estimated based on molecular formula.

Biological Activity

N-(3-chloro-4-methylphenyl)-3,4-dimethoxybenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its ability to mimic natural substrates and interact with various biological targets. The presence of chloro and methoxy groups enhances its reactivity and potential pharmacological properties.

The mechanism of action of this compound primarily involves:

- Enzyme Inhibition : The sulfonamide moiety can inhibit enzymes by mimicking substrate structures. This inhibition disrupts critical biochemical pathways, particularly in bacterial growth and cancer cell proliferation.

- Binding Affinity : The compound demonstrates a strong binding affinity to specific receptors or enzymes, which can lead to significant biological effects, including antibacterial and anticancer activities.

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. It has been tested against various Gram-positive and Gram-negative bacteria. For instance:

- Minimum Inhibitory Concentration (MIC) : Studies show that the compound has MIC values ranging from 50 µg/mL to 150 µg/mL against pathogens such as E. coli and Staphylococcus aureus .

- Mechanism : The antibacterial action is attributed to the inhibition of dihydropteroate synthase (DHPS), an enzyme critical for bacterial folate synthesis .

Anticancer Activity

The compound has also been evaluated for its anticancer properties:

- Cell Lines : It has shown significant anti-proliferative effects against breast cancer cell lines such as MDA-MB-231 and MCF-7. The IC50 values for these cell lines were reported between 1.52–6.31 μM, indicating a high selectivity towards cancer cells compared to normal cells .

- Apoptosis Induction : Notably, certain derivatives of this compound induced apoptosis in cancer cells, evidenced by increased annexin V-FITC positivity .

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is beneficial to compare it with similar sulfonamide derivatives:

| Compound Name | Structure | Biological Activity | MIC (µg/mL) |

|---|---|---|---|

| This compound | Structure | Antibacterial, Anticancer | 50 - 150 |

| 2-chloro-N-(3-chloro-4-methoxyphenyl)acetamide | Structure | Antibacterial | 100 - 200 |

| 4-Chloro-N-(2-hydroxyphenyl)benzene sulfonamide | Structure | Anticancer | 75 - 150 |

Case Studies and Research Findings

Several studies have contributed to the understanding of the biological activity of this compound:

- High-Throughput Screening : A study conducted high-throughput screening on various sulfonamide derivatives, identifying this compound as a promising candidate for further development due to its potent inhibitory effects on targeted enzymes .

- Enzyme Interaction Studies : Computational docking studies have shown favorable interactions between this compound and carbonic anhydrase IX (CA IX), suggesting its potential as both an anticancer agent and an antibacterial agent by targeting metabolic pathways in bacteria .

Q & A

Q. What are the common synthetic routes for preparing N-(3-chloro-4-methylphenyl)-3,4-dimethoxybenzenesulfonamide, and what methodological considerations are critical?

The synthesis typically involves coupling a sulfonyl chloride derivative (e.g., 3,4-dimethoxybenzenesulfonyl chloride) with a substituted aniline (e.g., 3-chloro-4-methylaniline) under basic conditions. Triethylamine or pyridine is often used to neutralize HCl generated during the reaction. Key steps include:

- Dissolving reactants in anhydrous dichloromethane or DMF under inert atmosphere to prevent hydrolysis .

- Stirring at room temperature for 12–24 hours, followed by purification via recrystallization or column chromatography .

Methodological considerations: - Monitoring reaction progress using TLC or HPLC to ensure complete conversion.

- Optimizing solvent polarity during recrystallization to maximize yield and purity .

Q. How is the crystal structure of this compound determined, and what software tools are essential for analysis?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Experimental steps include:

- Growing high-quality crystals via slow evaporation in solvents like ethanol or acetonitrile.

- Data collection using a diffractometer, followed by structure solution with SHELXS/SHELXD and refinement using SHELXL .

Critical parameters: - Ensuring adequate resolution (<1.0 Å) to resolve electron density maps for the sulfonamide group and substituents.

- Validating hydrogen bonding interactions (e.g., N–H···O) using WinGX for visualization .

Q. What is the hypothesized mechanism of action for this sulfonamide in antimicrobial studies?

Similar sulfonamides inhibit bacterial dihydropteroate synthase (DHPS) by mimicking para-aminobenzoic acid (PABA), a folate synthesis precursor. Key steps for validation:

- Conducting enzyme inhibition assays with purified DHPS and measuring IC₅₀ values.

- Comparing activity against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains to assess permeability .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields in large-scale synthesis?

Common challenges include byproduct formation (e.g., dimerization) and poor solubility. Mitigation strategies:

- Solvent optimization : Switch to polar aprotic solvents (e.g., DMF) to enhance reactant solubility .

- Temperature control : Conduct reactions at 0–5°C to suppress side reactions .

- Catalytic additives : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonamide bond formation .

Post-synthesis, employ preparative HPLC with a C18 column and acetonitrile/water gradient for high-purity isolation .

Q. How can structural data discrepancies (e.g., bond length variations) in crystallography be resolved?

Discrepancies may arise from disorder, twinning, or radiation damage. Solutions include:

- Data reprocessing : Use SHELXL ’s TWIN/BASF commands to model twinned crystals .

- DFT calculations : Compare experimental bond lengths (e.g., S–N) with theoretical values from Gaussian09 to identify outliers .

- Multipole refinement : Apply Hirshfeld atom refinement (HAR) for accurate hydrogen atom positioning .

Q. What strategies are recommended for designing analogs with improved bioactivity based on structure-activity relationships (SAR)?

Key structural modifications and their effects:

- Chlorine position : Moving the chloro-substituent from the 3- to 4-position on the phenyl ring enhances hydrophobic interactions with DHPS .

- Methoxy groups : Replacing 3,4-dimethoxy with electron-withdrawing groups (e.g., nitro) increases enzyme affinity but may reduce solubility .

Validation steps: - Molecular docking : Use AutoDock Vina to predict binding poses in DHPS active sites.

- In vitro testing : Screen analogs against resistant bacterial strains to identify lead candidates .

Q. How can researchers reconcile contradictory bioactivity data between in vitro and in vivo studies?

Potential causes include poor pharmacokinetics or metabolic instability. Methodological approaches:

- ADME profiling : Measure plasma stability (e.g., mouse microsomes) and logP values to assess bioavailability .

- Proteolytic stability assays : Incubate compounds with liver S9 fractions to identify metabolic hotspots (e.g., sulfonamide hydrolysis) .

- Formulation adjustments : Use liposomal encapsulation or PEGylation to enhance half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.